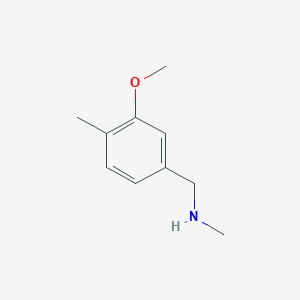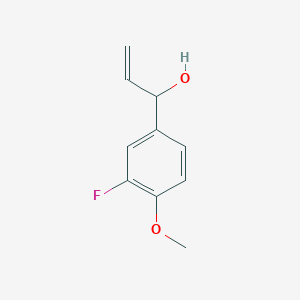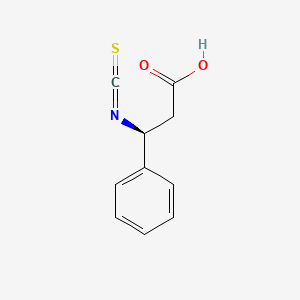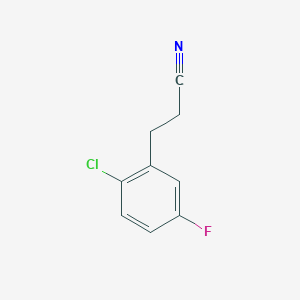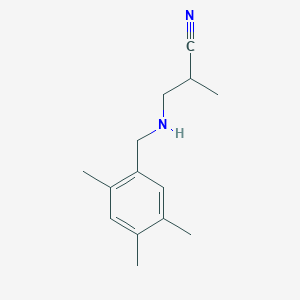
1-Bromo-2-((4-methylpentyl)oxy)cyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-2-((4-methylpentyl)oxy)cyclohexane is an organic compound with the molecular formula C12H23BrO It is a derivative of cyclohexane, where a bromine atom is attached to the first carbon and a 4-methylpentyl group is attached to the second carbon through an oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
1-Bromo-2-((4-methylpentyl)oxy)cyclohexane can be synthesized through a multi-step process. One common method involves the following steps:
Preparation of 4-methyl-1-pentanol: This can be synthesized by the reduction of 4-methylpentanal using a reducing agent such as sodium borohydride (NaBH4).
Bromination of 4-methyl-1-pentanol: The alcohol group in 4-methyl-1-pentanol is converted to a bromide using phosphorus tribromide (PBr3) to yield 1-bromo-4-methylpentane.
Formation of this compound: The final step involves the reaction of 1-bromo-4-methylpentane with cyclohexanol in the presence of a base such as sodium hydride (NaH) to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.
化学反応の分析
Types of Reactions
1-Bromo-2-((4-methylpentyl)oxy)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of 2-((4-methylpentyl)oxy)cyclohexanol.
Oxidation: Formation of 2-((4-methylpentyl)oxy)cyclohexanone or 2-((4-methylpentyl)oxy)cyclohexanoic acid.
Reduction: Formation of 2-((4-methylpentyl)oxy)cyclohexane.
科学的研究の応用
1-Bromo-2-((4-methylpentyl)oxy)cyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Bromo-2-((4-methylpentyl)oxy)cyclohexane involves its interaction with various molecular targets. The bromine atom can act as a leaving group in substitution reactions, allowing the compound to form covalent bonds with nucleophiles. The 4-methylpentyl group provides hydrophobic interactions, which can influence the compound’s binding affinity and specificity towards target molecules.
類似化合物との比較
Similar Compounds
1-Bromo-4-methylpentane: Similar in structure but lacks the cyclohexane ring.
2-Bromo-4-methylpentane: Similar in structure but with the bromine atom on the second carbon.
1-Bromo-2-methylcyclohexane: Similar in structure but with a methyl group instead of the 4-methylpentyl group.
Uniqueness
1-Bromo-2-((4-methylpentyl)oxy)cyclohexane is unique due to the presence of both a bromine atom and a 4-methylpentyl group attached to a cyclohexane ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
分子式 |
C12H23BrO |
|---|---|
分子量 |
263.21 g/mol |
IUPAC名 |
1-bromo-2-(4-methylpentoxy)cyclohexane |
InChI |
InChI=1S/C12H23BrO/c1-10(2)6-5-9-14-12-8-4-3-7-11(12)13/h10-12H,3-9H2,1-2H3 |
InChIキー |
NXVCKNSMCURLBB-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCOC1CCCCC1Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(Trifluoromethyl)imidazol-2-yl]methanamine](/img/structure/B13616363.png)
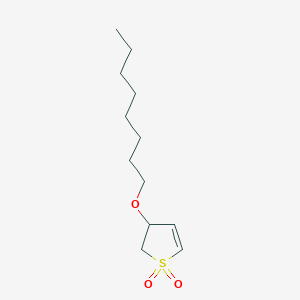


![1-[(2R)-1-methanesulfonylpyrrolidin-2-yl]methanaminehydrochloride](/img/structure/B13616390.png)

![6-Azaspiro[3.5]nonane-2,5-dione](/img/structure/B13616396.png)
